Product packaging for glycyl-AMP(1-)(Cat. No.:)

glycyl-AMP(1-)

Cat. No.: B1261641
M. Wt: 403.26 g/mol
InChI Key: HROXHMRQKGGIFT-JJNLEZRASA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycyl-AMP(1-) is a specialized biochemical compound of interest in several fields of research. It is hypothesized to play a role in enzymatic mechanisms, particularly in the study of adenylate-forming enzymes such as those in the radical S-adenosylmethionine (SAM) superfamily. These enzymes often catalyze the initiation of radical reactions using a [4Fe–4S] cluster and SAM, and aminoacyl-adenylate intermediates can be crucial for their function . Researchers may utilize this compound to probe the biosynthesis of peptides and natural products, investigate cellular energy metabolism, or study post-translational modifications. Glycyl-AMP(1-) is provided as a high-purity material to ensure experimental consistency and reliability. It is strictly for laboratory research applications. Researchers are encouraged to consult the current scientific literature for the latest findings on the applications and handling of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N6O8P- B1261641 glycyl-AMP(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N6O8P-

Molecular Weight

403.26 g/mol

IUPAC Name

(2-aminoacetyl) [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/p-1/t5-,8-,9-,12-/m1/s1

InChI Key

HROXHMRQKGGIFT-JJNLEZRASA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)CN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)CN)O)O)N

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Glycyl Amp 1

Adenylylation Mechanism by Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a crucial step in protein synthesis. wikipedia.orgebi.ac.uk This process occurs in two steps: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, such as glycyl-AMP(1-), and the subsequent transfer of the aminoacyl group to the tRNA. nih.govnih.gov

Glycine (B1666218) Activation by Glycyl-tRNA Synthetase (GlyRS)

Glycyl-tRNA synthetase (GlyRS) is the enzyme responsible for specifically recognizing glycine and catalyzing its activation. aars.onlineaars.online As a class II aminoacyl-tRNA synthetase, GlyRS possesses a conserved catalytic domain with specific motifs that bind both glycine and ATP. ebi.ac.uknih.gov The activation of glycine proceeds through the formation of a glycyl-adenylate intermediate. rcsb.orguniprot.orgnordicbiosite.com

The binding of ATP to GlyRS induces conformational changes that create a binding pocket for glycine. researchgate.net In human GlyRS, the binding of ATP to its conserved site leads to the formation of both the glycine-binding pocket and a second adenosine-binding site. researchgate.net The specificity for glycine, the smallest amino acid, is achieved through steric hindrance; the active site is enclosed upon ATP binding and can only accommodate glycine. aars.onlinercsb.org Several carboxylate residues line the glycine binding pocket and interact with its alpha-ammonium group. rcsb.org

There are two main types of GlyRS: a dimeric (α2) form found in some bacteria, archaea, and eukaryotes, and a heterotetrameric (α2β2) form present in most bacteria. nih.govnih.gov Despite their different quaternary structures, both types of GlyRS catalyze the same fundamental reaction of glycine activation. nih.gov The α-subunit of the bacterial α2β2 GlyRS is capable of performing the amino acid activation step independently. nih.govresearchgate.net

ATP-Dependent Pyrophosphate Release during Formation

Glycine + ATP ⇌ Glycyl-AMP + PPi wikipedia.org

Formation in Non-Canonical Ligase Pathways

Beyond its canonical role in protein synthesis, the formation of glycyl-AMP(1-) has been identified in other specialized enzymatic pathways, particularly in bacteria.

Vibrio cholerae Lipid A Glycylation Pathway: AlmE Catalysis

In the human pathogen Vibrio cholerae, the causative agent of cholera, a lipid A modification pathway confers resistance to cationic antimicrobial peptides like polymyxins. nih.govresearchgate.net This resistance mechanism involves the glycylation of lipopolysaccharide (LPS), which reduces the net negative charge of the bacterial outer membrane. nih.govresearchgate.net

The enzyme AlmE, part of the almEFG operon, is responsible for the initial activation of glycine in this pathway. nih.govmcmaster.ca AlmE catalyzes the formation of glycyl-AMP from glycine and ATP, with the concomitant release of pyrophosphate. nih.gov This process is analogous to the first step of the aminoacyl-tRNA synthetase reaction. Structural and functional analyses reveal that AlmE is related to D-alanine/D-alanyl carrier protein ligases found in Gram-positive bacteria. nih.gov The glycyl-AMP intermediate is then used to transfer the glycine moiety to the carrier protein AlmF. nih.gov

This non-ribosomal peptide synthetase-like system highlights a unique strategy employed by Gram-negative bacteria to modify their cell surface and evade host immune defenses. nih.govnih.gov

Mechanistic Roles of Glycyl Amp 1 in Biochemical Processes

Intermediacy in Aminoacylation for Protein Synthesis

The accurate translation of the genetic code into proteins is a cornerstone of molecular biology, a process that relies on the precise attachment of amino acids to their corresponding transfer RNA (tRNA) molecules. ontosight.aiontosight.ai This crucial step, known as aminoacylation, is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS). ontosight.aiontosight.ai In the case of glycine (B1666218), the enzyme glycyl-tRNA synthetase (GlyRS) facilitates this reaction, with glycyl-AMP(1-) serving as a key activated intermediate. ontosight.aiaars.onlineebi.ac.uk

This reaction occurs in two distinct steps within the active site of GlyRS. ontosight.airesearchgate.net First, glycine and ATP bind to the enzyme. The energy from ATP hydrolysis is used to form a high-energy mixed anhydride (B1165640) bond between the carboxyl group of glycine and the phosphate (B84403) group of AMP, releasing pyrophosphate and forming the glycyl-adenylate (glycyl-AMP) intermediate. ontosight.airesearchgate.netnih.gov

Step 1: Formation of Glycyl-AMP(1-) Glycine + ATP ⇌ Glycyl-AMP + PPi aars.onlinepnas.org

This activated glycyl-AMP molecule remains bound to the synthetase. researchgate.net

Following its formation, the glycyl moiety of the glycyl-AMP intermediate is transferred to its specific, or cognate, tRNA molecule, tRNA(Gly). ontosight.aiebi.ac.ukpnas.org This transfer is a nucleophilic attack by either the 2'- or 3'-hydroxyl group of the terminal adenosine (B11128) residue of the tRNA on the carbonyl carbon of the activated glycine. ebi.ac.ukebi.ac.uk This results in the formation of a covalent bond, producing glycyl-tRNA (Gly-tRNA(Gly)) and releasing AMP. ontosight.aiebi.ac.uk

Step 2: Transfer to tRNA Glycyl-AMP + tRNA(Gly) ⇌ Gly-tRNA(Gly) + AMP aars.online

Structural studies have provided insights into this transfer process. For instance, in some eubacterial tRNA(Gly)s with a terminal UCCA-3' sequence, the 3'-end can fold back, allowing the adenine (B156593) of glycyl-AMP to base-pair with the uridine. This positioning brings the glycine residue into close proximity to the terminal adenosine of the tRNA, facilitating the transfer. nih.gov The binding of tRNA can induce significant conformational changes in the GlyRS enzyme, which are crucial for the catalytic process. researchgate.net

The fidelity of protein synthesis is critically dependent on the high specificity of the aminoacylation reaction. ontosight.aiontosight.ai Each aminoacyl-tRNA synthetase must correctly recognize both its cognate amino acid and its corresponding set of tRNAs. ontosight.ai Errors in this process, such as attaching the wrong amino acid to a tRNA, can lead to the incorporation of incorrect amino acids into a growing polypeptide chain, potentially resulting in non-functional or misfolded proteins. ontosight.ai

Glycyl-tRNA synthetase faces a unique challenge due to glycine being the smallest amino acid. This makes it difficult to exclude other, larger amino acids from its active site based on size alone. aars.online However, the binding pocket of GlyRS is structured to sterically accommodate only glycine upon ATP binding. aars.online The discrimination against the near-cognate alanine (B10760859) is achieved through specific residues within the active site that interact with the amino acid. aars.online

The two-step mechanism involving the formation of glycyl-AMP provides a checkpoint for accuracy. The enzyme's structure and its interaction with the substrates ensure that only correctly paired amino acid and tRNA proceed to the final step of aminoacyl-tRNA formation, thus upholding the integrity of the genetic information transfer from gene to protein. ontosight.airesearchgate.net

Transfer of Glycine Moiety to Cognate tRNA

Participation in Other Defined Glycyl-Transfer Reactions

Beyond its central role in protein synthesis, the activation of glycine via a glycyl-adenylate intermediate is also a feature of other biochemical pathways, particularly in the biosynthesis of non-ribosomal peptides. These pathways synthesize a diverse array of natural products with various biological activities.

One such example is the activity of glycine—[glycyl-carrier protein] ligase. qmul.ac.ukexpasy.org This enzyme catalyzes the attachment of glycine to a glycyl-carrier protein. Similar to the aminoacylation of tRNA, this process involves the activation of glycine with ATP to form a (glycyl)adenylate intermediate. qmul.ac.ukexpasy.orggenome.jp The activated glycyl moiety is then transferred to the free thiol group of a phosphopantetheine arm on a peptidyl-carrier protein domain. qmul.ac.ukexpasy.orggenome.jp This activity is a component of larger non-ribosomal peptide synthetase (NRPS) systems, such as in the biosynthesis of the siderophore bacillibactin by Bacillus subtilis. qmul.ac.ukgenome.jp

Another context where glycyl radicals are catalytically essential is in a class of enzymes known as glycyl radical enzymes (GREs). nih.gov These enzymes are activated by a separate activating enzyme that uses S-adenosylmethionine (SAM) to generate a glycyl radical on the GRE. nih.gov This radical then initiates catalysis. nih.gov While this mechanism is distinct from the glycyl-AMP-mediated transfer, it highlights the diverse ways glycine can be utilized in enzymatic reactions. For example, in pyruvate (B1213749) formate-lyase, an essential glycyl radical is key to its catalytic activity. acs.org

Enzyme Glycyl Amp 1 Interaction Dynamics and Specificity

Glycyl-tRNA Synthetase Recognition and Catalytic Site Interactions

The recognition of substrates and the subsequent catalytic events occur within a highly specialized active site in the GlyRS enzyme. This site is structurally organized to ensure the correct binding and orientation of both glycine (B1666218) and ATP, leading to the formation of the glycyl-AMP intermediate.

Glycyl-tRNA synthetases are categorized into two main types based on their structure: a dimeric (α2) form found in archaea, eukaryotes, and some bacteria, and a heterotetrameric (α2β2) form present in most bacteria. proteopedia.orgnih.gov Despite these structural differences, the catalytic domain where glycyl-AMP is formed shares conserved features.

Crystal structures of GlyRS, such as those from Thermus thermophilus and humans, reveal a detailed view of the active site. enzymes.me.ukrcsb.org The active site is a pocket within the catalytic domain, which possesses the characteristic fold of class II aminoacyl-tRNA synthetases (aaRS). rcsb.orgebi.ac.uk This pocket is lined with specific residues that are crucial for binding the glycine and the adenosine (B11128) monophosphate (AMP) moiety of the intermediate. rcsb.org In bacterial GlyRS, the active site cavity is notably deep, requiring the 3' CCA end of the tRNA to adopt an extended conformation to reach the glycyl group of the glycyl-adenylate intermediate. nih.gov

Key structural insights have been gained from complexes of the enzyme with glycyl-adenylate or its analogs. For instance, the crystal structure of the α-subunit of GlyRS from Aquifex aeolicus complexed with a glycyl-adenylate analog (Gly-SA) shows a conformational arrangement that correctly positions the glycine. proteopedia.orgwwpdb.orgrcsb.org Similarly, the structure of T. thermophilus GlyRS complexed with glycyl-adenylate (PDB ID: 1GGM) provides an atomic-level view of the product-bound state. enzymes.me.ukrcsb.org

The binding pocket is shaped to sterically exclude amino acids larger than glycine. The lack of a side chain in glycine means that the enzyme's specificity largely depends on preventing any atom larger than the α-carbon from binding. rcsb.org

Table 1: Representative PDB Structures for Glycyl-AMP(1-) Interaction Studies

PDB IDOrganismDescriptionResolution (Å)
1GGMThermus thermophilusGlyRS complexed with the product glycyl-adenylate. enzymes.me.ukrcsb.org2.05
5F5WAquifex aeolicusα-subunit of GlyRS in complex with a glycyl-adenylate analog (Gly-SA). wwpdb.orgrcsb.org2.81
2ZT8Homo sapiensHuman GlyRS in complex with a glycyl-AMP analog. enzymes.me.uk2.30
4KR2Homo sapiensHuman GlyRS in complex with tRNA, providing insights into conformational states. rcsb.org3.10

The binding and stabilization of glycyl-AMP within the active site are governed by a network of electrostatic interactions involving specific amino acid residues and essential metal ions.

In T. thermophilus GlyRS, several carboxylate residues line the glycine binding pocket, with two directly interacting with the α-ammonium group of glycine. rcsb.org A conserved glutamate (B1630785) residue forms a contact with the pro-L α-hydrogen atom of glycine, while a conserved arginine from motif 2 interacts with the substrate's carbonyl oxygen. rcsb.org In eukaryotic GlyRS, a conserved glutamate (Glu-296) helps to recognize the amino group of glycine, whereas in bacterial GlyRS, a glutamine residue (Gln-78) assists in binding a solvent molecule that, in turn, recognizes the amino group. nih.gov

Magnesium ions (Mg²⁺) are critical for catalysis in all aminoacyl-tRNA synthetases. wikipedia.orgnih.gov In class II synthetases like GlyRS, two or three Mg²⁺ ions are typically involved. wikipedia.org These ions play a role in correctly positioning the ATP for the reaction and stabilizing the transition state. nih.gov One Mg²⁺ ion is often observed coordinating the β- and γ-phosphates of ATP. pnas.org The binding of Mg²⁺ is facilitated by highly conserved carboxylate residues within the active site. nih.gov In human GlyRS, these interactions are crucial for the synthesis of not only glycyl-AMP but also diadenosine tetraphosphate (B8577671) (Ap4A), a signaling molecule. uniprot.org

The binding of substrates and the formation of glycyl-AMP induce significant conformational changes in both the GlyRS enzyme and the ligands, a process often described by an "induced fit" model. rcsb.orgmdpi.com

Upon binding of glycine and ATP, the enzyme undergoes structural rearrangements to create a catalytically competent state. In bacterial GlyRS, the binding of glycine and an ATP analog triggers a 3.7 Å movement of a key tryptophan residue (Trp¹²¹) to form a cation-π interaction that coordinates the glycine. nih.gov

In human GlyRS, larger-scale conformational changes are observed. The enzyme contains several insertion domains that are not present in its bacterial counterparts. pnas.orgaars.online Insertions 1 and 3, in particular, are flexible and move cooperatively to facilitate substrate binding. lbl.govrcsb.orgresearchgate.net Crystal structures show that the enzyme can adopt different conformations, such as a "closed" form in the apoenzyme state and a fully "open" state upon tRNA binding, which is necessary to accommodate the incoming tRNA molecule. lbl.govnih.gov This flexibility suggests a dynamic catalytic pathway involving multiple conformational states. rcsb.orgresearchgate.net

Following the formation of glycyl-AMP, further conformational changes occur to position the intermediate for the second step of the reaction: the transfer of the glycyl moiety to its cognate tRNA. Upon tRNA binding, the aforementioned Trp¹²¹ in bacterial GlyRS moves back about 2.6 Å to allow the terminal adenosine (A76) of the tRNA to approach the glycyl group of the intermediate. nih.gov

Electrostatic Interactions with Active Site Residues and Metal Ions (e.g., Mg²⁺)

Substrate Selectivity and Discrimination Mechanisms by GlyRS

The primary challenge for GlyRS is to select glycine, the smallest amino acid, and reject all others, particularly the slightly larger alanine (B10760859) which differs by only a single methyl group. nih.gov

The main mechanism for this high fidelity is steric hindrance within the amino acid binding pocket. aars.online The active site is precisely sized to accommodate glycine but is too small for the side chain of any other amino acid. pnas.orgpnas.org In eukaryotic GlyRS, a conserved glutamate residue (Glu-359) not only occupies the space where a larger side chain would be but also interacts with an α-hydrogen of the cognate glycine, further enhancing specificity. pnas.orgpnas.org In bacterial GlyRS, this discrimination is achieved by two highly conserved threonine residues (Thr-140 and Thr-158) that sterically block the binding of alanine. nih.gov

Unlike many other aminoacyl-tRNA synthetases that misactivate structurally similar amino acids and then rely on a separate editing or proofreading domain to hydrolyze the incorrect product, GlyRS generally lacks this editing activity. aars.onlineroyalsocietypublishing.orgnih.gov Its fidelity is almost entirely dependent on the initial selection process at the active site. The enzyme's ability to avoid activating larger amino acids like alanine is so effective that a secondary editing mechanism is not required. aars.onlineaars.online However, it has been noted that alanyl-tRNA synthetase (AlaRS) can misactivate glycine, which is smaller, highlighting the challenge of discriminating between these two amino acids. nih.govroyalsocietypublishing.org

Phosphorolytic Activity Towards Enzyme-Bound Glycyl-Adenylate

The formation of glycyl-AMP is a reversible reaction. wikipedia.org The reverse reaction, known as pyrophosphorolysis, involves the attack of pyrophosphate (PPi) on the enzyme-bound glycyl-adenylate, which regenerates ATP and glycine. This reaction can be measured as an ATP-PPi exchange and is a classic assay to confirm the formation of the aminoacyl-adenylate intermediate. pnas.org A mutation at a key residue in the active site, such as G526R in human GlyRS, can block the AMP binding site and significantly impair the ability to form glycyl-adenylate, thereby inactivating the enzyme in both the forward (aminoacylation) and reverse (ATP-PPi exchange) reactions. pnas.org This demonstrates that the integrity of the glycyl-AMP binding site is essential for both the synthesis and the phosphorolytic cleavage of the intermediate.

Advanced Methodologies for Investigating Glycyl Amp 1

Structural Biology Approaches to Enzyme-Glycyl-AMP(1-) Complexes

X-ray Crystallography of Enzyme-Glycyl-AMP(1-) Analogues

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the context of glycyl-AMP(1-), this method has been instrumental in visualizing how the molecule binds to its cognate enzyme, glycyl-tRNA synthetase (GlyRS). By analyzing the diffraction pattern of X-rays passing through a crystallized enzyme-ligand complex, researchers can generate a detailed electron density map and, from that, a precise model of the molecular structure. wikipedia.orgglycoforum.gr.jp

This technique has been crucial in understanding the structural basis of diseases, developing new medicines, and revealing the fundamentals of structural biology. wikipedia.orgsci-hub.se For instance, crystallographic studies of GlyRS in complex with analogues of glycyl-AMP(1-) have provided atomic-level details of the active site. These studies reveal the specific amino acid residues that interact with the glycyl and AMP moieties of the ligand, shedding light on the catalytic mechanism. researchgate.net The use of analogues is often necessary because the natural intermediate can be unstable. These analogues mimic the structure of glycyl-AMP(1-) and bind to the enzyme in a similar fashion, allowing for the stable formation of crystals suitable for diffraction experiments. glycoforum.gr.jp

The resolution of the crystal structure is a key determinant of the level of detail that can be observed. High-resolution structures allow for the precise measurement of bond lengths, angles, and the identification of key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-ligand complex. wikipedia.org

Elucidation of Enzyme Conformational States and Dynamics during Glycylation

The process of glycylation, the attachment of glycine (B1666218) to its tRNA, involves significant conformational changes in both the glycyl-tRNA synthetase (GlyRS) and the tRNA molecule. researchgate.net The binding of substrates, including the glycyl-AMP(1-) intermediate, triggers a series of dynamic events within the enzyme that are essential for catalysis. nih.gov

Cocrystal structures of human GlyRS (hGlyRS) with tRNA and a glycine-AMPPNP analogue (a non-hydrolyzable ATP analogue) have revealed multiple conformational states. researchgate.net These structures suggest a cooperative mechanism where different domains of the enzyme, including specific insertion sequences, work in concert to facilitate efficient substrate binding and catalysis. For example, upon tRNA binding, certain insertions in the enzyme become disordered, indicating a significant structural rearrangement. researchgate.net

These dynamic changes are not limited to localized regions but can involve large-scale movements of entire protein subunits, leading to a more compact and catalytically competent conformation. researchgate.net Molecular dynamics simulations and other biophysical techniques complement crystallographic data by providing a more complete picture of the enzyme's flexibility and the transitions between different functional states. lbl.gov Understanding these conformational dynamics is crucial, as it provides insights into the catalytic pathway and may help explain the molecular basis of diseases linked to GlyRS mutations, such as Charcot-Marie-Tooth disease. researchgate.net

Enzyme State Key Conformational Features Functional Implication
Apo (free enzyme)Open and flexible conformation of insertion domains.Ready to bind substrates.
Substrate-boundInsertion domains adopt a more ordered and closed conformation. Subunits may move closer together.Positions substrates for catalysis.
tRNA-boundSignificant rearrangements, including disordering of some insertion loops and twisting of the tRNA anticodon loop.Facilitates the transfer of glycine to tRNA.

Computational Chemistry and Molecular Modeling Studies of Glycyl-AMP(1-)

Ab Initio Computations for Optimized Conformation Analysis

Ab initio quantum chemistry methods, meaning "from first principles," are used to solve the Schrödinger equation without reliance on empirical data. lsu.edu These computational techniques are powerful tools for determining the optimized conformation of molecules like glycyl-AMP(1-). tandfonline.com By calculating the electronic structure and energy of a molecule, researchers can predict its most stable three-dimensional arrangement. researchgate.net

For glycyl-AMP(1-), ab initio calculations, such as those using the Restricted Hartree-Fock (RHF) method with a 6-31G(d,p) basis set, have been employed to determine its optimized geometry in a vacuum. tandfonline.comresearchgate.net These studies have revealed a specific conformation where the glycyl-phosphate stem forms a double seven-membered ring structure. This arrangement is stabilized by electrostatic interactions between the negatively charged phosphate (B84403) group and the positively charged ammonium (B1175870) group of the glycine moiety. tandfonline.comebi.ac.uk

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide deep insights into the electronic properties of glycyl-AMP(1-), which are fundamental to its reactivity and interactions within the enzyme active site. tandfonline.comresearchgate.net These methods can be used to compute a variety of electronic descriptors that characterize the molecule's behavior. lsu.edu

Key electronic properties that have been calculated for different conformations of glycyl-AMP(1-) include the electronic chemical potential, electron affinity, and the electrophilic index. tandfonline.com These properties help to quantify the molecule's ability to accept or donate electrons, which is central to the chemical reactions it undergoes. For example, the electrophilicity of glycyl-AMP(1-) is relevant to the nucleophilic attack by the tRNA molecule during the second step of aminoacylation.

Furthermore, these calculations can model the influence of the enzyme's active site environment. By including charged amino acid residues (like glutamate (B1630785) and arginine) and magnesium ions (Mg²⁺) in the computational model, researchers can investigate how these components modulate the electronic properties of the bound glycyl-AMP(1-). tandfonline.com This allows for a more realistic simulation of the catalytic environment and helps to explain the role of specific active site elements in facilitating the enzymatic reaction. tandfonline.com

Electronic Property Significance for Glycyl-AMP(1-)
Electronic Chemical PotentialRelates to the "escaping tendency" of electrons from the molecule.
Electron AffinityThe energy released when an electron is added to the molecule.
Electrophilic IndexA measure of the molecule's ability to accept electrons.

Theoretical Spectroscopic Characterization (e.g., Infrared Vibrational Spectra)

Theoretical calculations are also used to predict the spectroscopic properties of glycyl-AMP(1-), such as its infrared (IR) vibrational spectrum. tandfonline.com The vibrational spectrum of a molecule is a unique fingerprint that arises from the various ways its atoms can vibrate relative to each other. wiley.com Each vibrational mode corresponds to a specific frequency of absorbed infrared radiation. gu.se

By computing the theoretical IR spectrum, researchers can assign specific vibrational frequencies to particular motions within the glycyl-AMP(1-) molecule, such as the stretching of C=O bonds, the bending of N-H bonds, and the vibrations of the phosphate group. tandfonline.comgu.se This theoretical data is invaluable for interpreting experimentally measured IR spectra. wiley.com

Enzyme Kinetics and Mechanistic Elucidation of Glycyl-AMP(1-) Reactions

The intermediate, glycyl-AMP(1-), is central to the function of enzymes like glycyl-tRNA synthetase (GlyRS), which plays a crucial role in protein synthesis. Understanding the kinetics and mechanism of its formation and turnover is essential for elucidating the enzyme's complete catalytic cycle. Advanced kinetic and spectroscopic methodologies have been instrumental in capturing the transient nature of this aminoacyl-adenylate intermediate.

Pre-Steady-State Kinetic Analyses of Intermediate Turnover

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, typically within the first turnover, before the reaction reaches a steady state where the concentrations of enzyme-substrate intermediates remain constant. mit.edu This approach is vital for studying reactions involving glycyl-AMP(1-) because this intermediate is often formed and consumed rapidly within the enzyme's active site. wustl.edu By using high enzyme concentrations, the first turnover can be monitored, providing direct measurements of the rate constants for individual steps in the reaction mechanism. mit.edu

Kinetic analysis of the reactions of dialkylglycine decarboxylase with various substrates, including glycine, has also been performed using pre-steady-state methods. nih.gov These studies have shown that for some substrates, the formation of external aldimine intermediates is a rapid observable step. nih.gov Such detailed kinetic data, often presented in tables summarizing the rate constants under different substrate concentrations, are crucial for building a comprehensive model of the enzyme's mechanism. wustl.edu

Table 1: Kinetic Parameters for MshC-Catalyzed Reaction

Parameter Value Substrate
kcat 3.15 s⁻¹
Km 1.8 mM ATP
Km 0.1 mM Cysteine
Km 0.16 mM GlcN-Ins
Rate of Cys-adenylate formation ~9.4 s⁻¹

Data from a study on Mycobacterium smegmatis cysteine ligase (MshC), which utilizes a similar adenylate intermediate. nih.gov

Application of Rapid Quench-Flow and Stopped-Flow Techniques for Reaction Intermediates

To capture the fleeting existence of reaction intermediates like glycyl-AMP(1-), rapid kinetic techniques such as stopped-flow and quench-flow are indispensable. nih.govhi-techsci.com These methods allow for the mixing of reactants and the observation of the reaction on a millisecond timescale. core.ac.uk

Stopped-flow techniques are continuous assays that typically rely on a spectroscopic signal, such as changes in intrinsic tryptophan fluorescence, to monitor the reaction's progress in real-time. nih.gov The binding of substrates and the subsequent conformational changes in the enzyme that lead to the formation of glycyl-AMP(1-) can often be detected by such fluorescence changes. nih.gov The dead time of a stopped-flow instrument, typically 1 to 2 milliseconds, sets the limit for the fastest reaction rates that can be studied. core.ac.uk

Rapid quench-flow , on the other hand, is a discontinuous method where the reaction is rapidly mixed and then stopped, or "quenched," at specific time points by adding a quenching agent like acid. hi-techsci.comcore.ac.uk The quenched samples are then analyzed to directly measure the concentration of a specific product, often using radioactive labels. nih.gov For instance, to measure the rate of cysteine-adenylate formation by MshC, [α-³³P]-ATP was used, and the formation of [α-³³P]-AMP was quantified at various time points after quenching. nih.gov This technique has been widely used to study the half-reactions of aminoacylation, providing direct evidence for the formation and turnover of aminoacyl-adenylate intermediates. nih.gov Double-mixing versions of these instruments also allow for the study of the reactions of short-lived intermediates by mixing the intermediate with a third reactant. core.ac.uk

Table 2: Comparison of Rapid Kinetic Techniques

Technique Principle Typical Signal Timescale Application for Glycyl-AMP(1-)
Stopped-Flow Continuous monitoring after rapid mixing. core.ac.uk Spectroscopic (e.g., fluorescence). nih.gov Milliseconds to seconds. core.ac.uk Observing conformational changes upon substrate binding and intermediate formation. nih.gov
Rapid Quench-Flow Reaction is stopped at various time points. hi-techsci.com Direct measurement of product (e.g., radiolabeled). nih.gov Milliseconds to ~150 ms. core.ac.uk Quantifying the rate of glycyl-AMP(1-) formation and turnover. nih.gov

Spectroscopic and Chromatographic Detection of Glycyl-AMP(1-) in Reaction Mixtures

The direct detection and quantification of glycyl-AMP(1-) within a reaction mixture are critical for confirming its role as an intermediate and for detailed mechanistic studies. A combination of spectroscopic and chromatographic methods is often employed for this purpose.

Spectroscopic methods offer real-time, non-invasive ways to detect intermediates. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to study the catalytic activity of Escherichia coli glycyl-tRNA synthetase. ebi.ac.uk This technique allowed for the detection of enzyme-bound glycyl adenylate and its reaction with inorganic phosphate to form ADP. ebi.ac.uk In other systems, changes in circular dichroism have been used to monitor slow conformational changes in the enzyme that are linked to the reaction of intermediates. nih.gov Luminescent assays, such as the AMP-Glo™ Assay, provide a highly sensitive method for detecting the production of AMP, a product of the second step of the aminoacylation reaction, and can be adapted for high-throughput screening. promega.com Spectrophotometric assays, often coupled with other enzymes like inorganic pyrophosphatase, can detect the release of pyrophosphate during the formation of the aminoacyl-adenylate intermediate. researchgate.net

Chromatographic techniques are powerful for separating and quantifying the components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating reactants and products from quenched-flow experiments. core.ac.uk HPLC with UV detection at 254 nm can be used for the quantitative analysis of AMP and related compounds. creative-proteomics.com Thin-layer chromatography (TLC) has also been instrumental in identifying reaction products. ebi.ac.uk For example, in studies of c-di-AMP degradation, TLC was used to separate and visualize the substrate and hydrolyzed products, allowing for the assessment of enzyme activity. nih.gov Similarly, TLC on poly(ethyleneimine)-cellulose has been used to detect the products of the glycyl-tRNA synthetase reaction. ebi.ac.uk

Table of Mentioned Compounds

Compound Name Abbreviation
Glycyl-AMP(1-)
Glycyl-tRNA synthetase GlyRS
Adenosine (B11128) triphosphate ATP
Adenosine monophosphate AMP
Cysteine
Cysteine ligase MshC
Glucosaminyl-inositol GlcN-Ins
Inorganic pyrophosphate PPi
Adenosine diphosphate ADP
Cyclic di-adenosine monophosphate c-di-AMP

Evolutionary and Broader Biological Significance of Glycyl Amp 1 Chemistry

Hypotheses on Prebiotic Evolution and Amino Acid Assignment in the Genetic Code

Glycyl-AMP(1-), or glycyl-adenylate, is considered a cornerstone in theories of prebiotic evolution and the emergence of protein synthesis. ebi.ac.uk Its significance stems from its role as an activated intermediate, bridging the gap between free amino acids and their incorporation into peptides in a world that likely predated complex protein enzymes. researchgate.net

The formation of an aminoacyl-adenylate, such as glycyl-AMP, from an amino acid and ATP is the first step in modern protein synthesis, catalyzed by aminoacyl-tRNA synthetases (aaRS). researchgate.netmdpi.com However, in a prebiotic "RNA World," this activation step may have occurred non-enzymatically or been catalyzed by simpler molecules like ribozymes. researchgate.netnih.gov Glycine (B1666218) is not only the simplest amino acid but also one of the most abundant in simulated prebiotic conditions and has been found in meteorites, suggesting its availability on the primitive Earth. mdpi.com This makes the formation of glycyl-AMP a highly plausible and crucial reaction in the origin of life. mdpi.com

Several hypotheses place aminoacyl-AMPs at the center of the developing genetic code:

Direct RNA Templating: Early theories proposed that activated amino acids like glycyl-AMP could interact directly with RNA templates, facilitating the formation of peptide bonds without the complex machinery of ribosomes or tRNA. The specific conformation of glycyl-AMP, with its charged phosphate (B84403) and ammonium (B1175870) groups, could have facilitated specific interactions within the pockets of early ribozymes. ebi.ac.uk

The "Operational Code" Hypothesis: Before the evolution of the full anticodon-codon system, it is hypothesized that the earliest aaRS enzymes (or their ribozyme precursors) recognized the acceptor stems of primitive tRNA-like molecules. researchgate.net The charging of these "minihelices" with an activated amino acid like glycine would have been a foundational step. researchgate.net Eubacterial tRNA for glycine (tRNAGly) often has a UCCA-3' terminus, which has been suggested to be a vestige of a primordial tRNA that was directly glycylated via an interaction with glycyl-adenylate. mdpi.com

The Coding Coenzyme Handle (CCH) Hypothesis: This model suggests that aminoacyl-AMPs, or amino acids conjugated to RNA handles, acted as cofactors for ribozymes. jst.go.jp This coevolution of ribozymes with catalytic amino acids would have gradually led to a system where specific RNA sequences (proto-anticodons) became associated with specific amino acids, laying the groundwork for the genetic code. jst.go.jp

Stereochemical and Vocabulary Expansion Models: Some theories propose a direct stereochemical relationship between amino acids and their codons or anticodons. Other models, like the vocabulary expansion model, suggest the code started with a few simple, abundant amino acids and gradually expanded. informationphilosopher.com Glycine, coded by GG-containing codons, is almost universally considered a foundational amino acid in these models, implying the chemistry of glycyl-AMP was integral from the earliest stages. informationphilosopher.comresearchgate.net

The central role of glycyl-AMP and other aminoacyl-adenylates in these hypotheses is their function as an "activated" universal currency for peptide formation, a role they still fulfill today.

Table 1: Key Hypotheses on the Role of Aminoacyl-AMPs in Prebiotic Evolution

Hypothesis Core Concept Role of Glycyl-AMP(1-) Supporting Evidence/Models
RNA World Life's early reaction pathways, including aminoacylation, were governed by RNA-based catalysts (ribozymes). researchgate.netresearchgate.net Served as the activated form of glycine, enabling its use by ribozymes for peptide synthesis before the existence of protein enzymes. nih.govacs.org In vitro selection experiments have produced ribozymes capable of catalyzing aminoacyl-transfer reactions. acs.org
Operational Code The first coding rules were established through the interaction between the acceptor stems of proto-tRNAs and early aminoacyl-tRNA synthetases (or their precursors). researchgate.net The activated glycine moiety would be transferred to a cognate proto-tRNA, establishing an early link between an amino acid and a specific RNA molecule. researchgate.netmdpi.com Modern aaRS enzymes have conserved catalytic domains for amino acid activation, and minihelices corresponding to tRNA acceptor stems can be aminoacylated. researchgate.netmdpi.com
Coding Coenzyme Handle (CCH) Amino acids, potentially activated as aminoacyl-AMPs, acted as cofactors for ribozymes, enhancing their catalytic abilities. jst.go.jp Glycyl-AMP itself or a glycyl-RNA conjugate would be the coenzyme, with its eventual recruitment into a templated system. jst.go.jp Theoretical models propose coevolution between ribozymes and catalytic amino acids. jst.go.jp
Vocabulary Expansion The genetic code began with a small set of simple amino acids (like glycine and proline) and expanded over time to include more complex ones. informationphilosopher.com As the activated form of a primordial amino acid, its chemistry was fundamental to the initial, limited "vocabulary" of the code. informationphilosopher.com Analysis of the genetic code shows that codons for simpler, prebiotically abundant amino acids are often related. informationphilosopher.com

Role in Bacterial Adaptation and Virulence Factor Synthesis

In modern bacteria, the formation of glycyl-AMP(1-) and other aminoacyl-adenylates remains the indispensable first step of protein synthesis, a process central to nearly every aspect of bacterial life, including adaptation and virulence. mdpi.comslideshare.net While glycyl-AMP is a transient intermediate, the enzymatic reaction that produces it is a critical control point for cellular function.

Fundamental Role in Adaptation and Growth: Bacterial adaptation to new environments, such as during host infection or in response to antibiotic stress, requires the rapid synthesis of new proteins. frontiersin.org This includes enzymes for metabolizing alternative nutrient sources, structural proteins for altering the cell envelope, and regulatory proteins to control stress responses. The synthesis of each of these proteins begins with the activation of amino acids, including glycine, into their aminoacyl-AMP forms. Therefore, the cellular capacity to generate glycyl-AMP is directly linked to its ability to grow, replicate, and adapt. slideshare.net

Synthesis of Virulence Factors: Many bacterial virulence factors are proteins or peptides whose expression is crucial for pathogenesis. mdpi.com These can include:

Toxins and Secreted Enzymes: Proteins like hemolysins, proteases, and exotoxins damage host tissues and are synthesized via the canonical protein synthesis pathway that starts with aminoacyl-AMP formation. frontiersin.org

Adhesins and Fimbriae: These surface proteins allow bacteria to attach to host cells, a critical step in colonization and infection. mdpi.com

Biofilm Matrix Components: Biofilms are structured communities of bacteria encased in a protective matrix, which includes proteins and extracellular DNA. mdpi.com The synthesis of these protein components is essential for biofilm integrity, which contributes to antibiotic resistance and immune evasion.

The regulation of virulence factor synthesis is complex, but it fundamentally relies on the cell's translational capacity, which is gated by the availability of activated amino acids like glycyl-AMP.

Specialized Metabolic Pathways: Beyond general protein synthesis, some bacteria have evolved specialized metabolic pathways that involve glycine chemistry. For example, uropathogenic Escherichia coli (UPEC) can ferment 1,2-propanediol using a specialized bacterial microcompartment (MCP). asm.org This process involves a glycyl radical diol dehydratase, highlighting a specialized use of glycine chemistry for anaerobic metabolism. The function of such metabolic MCPs is to optimize pathways by confining potentially toxic intermediates, representing a sophisticated form of metabolic adaptation. asm.org

Furthermore, the metabolism of glycine-containing dipeptides by gut microbiota can significantly alter the microbial community and its metabolic output, influencing host health. nih.gov This demonstrates how the processing of glycine and related molecules is a factor in the adaptation of entire bacterial ecosystems. Some bacteria also possess surface-associated enzymes that can degrade signaling molecules like cyclic-di-AMP, modulating host-pathogen interactions and virulence, indicating the importance of AMP-related chemistry at the cell surface. nih.gov

Table 2: Bacterial Processes Dependent on Glycyl-AMP(1-) Chemistry

Bacterial Process Description Link to Glycyl-AMP(1-) Chemistry Example Organism(s)
Protein Synthesis The fundamental process of creating proteins from mRNA templates. mdpi.com Glycyl-AMP is the required activated intermediate for incorporating glycine into a growing polypeptide chain. mdpi.com Universal in bacteria.
Environmental Adaptation Altering gene expression and protein production to survive changes in temperature, pH, nutrients, or antibiotic presence. frontiersin.org Adaptation requires the synthesis of new proteins (e.g., stress proteins, metabolic enzymes), which depends on the formation of all aminoacyl-AMPs, including glycyl-AMP. Escherichia coli, Staphylococcus aureus frontiersin.org
Virulence Factor Production Synthesis of molecules (toxins, adhesins, enzymes) that contribute to the pathogenicity of a bacterium. mdpi.com As most virulence factors are proteins, their synthesis is directly dependent on the precursor glycyl-AMP. mdpi.com Pseudomonas aeruginosa, Staphylococcus aureus frontiersin.orgfrontiersin.org
Biofilm Formation Formation of structured, surface-attached communities embedded in a self-produced matrix. mdpi.com The protein components of the biofilm matrix are synthesized via the pathway involving glycyl-AMP. Pseudomonas aeruginosa, Staphylococcus aureus mdpi.com
Specialized Metabolism Unique metabolic pathways for utilizing specific substrates, such as 1,2-propanediol fermentation. asm.org Involves glycyl radical enzymes, a specialized use of glycine chemistry for anaerobic growth and adaptation. Uropathogenic Escherichia coli CFT073 asm.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
1,2-propanediol
Adenosine (B11128) monophosphate (AMP)
Adenosine triphosphate (ATP)
Amino acid
Cyclic di-AMP (c-di-AMP)
Glycine
Glycyl-AMP(1-) / Glycyl-adenylate
Glycyl-glutamine

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing glycyl-AMP(1−) in vitro?

  • Methodological Answer : Glycyl-AMP(1−) synthesis typically involves enzymatic reactions using glycyl-tRNA synthetase (GlyRS) and ATP, monitored via thin-layer chromatography (TLC) with phosphor imaging for product quantification . Characterization requires mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) to confirm structural integrity. For reproducibility, ensure reaction conditions (pH, temperature, enzyme concentration) are standardized, and include negative controls (e.g., omitting ATP or GlyRS) to rule out non-specific reactions .

Q. How can researchers detect glycyl-AMP(1−) in enzymatic assays, and what are common pitfalls in quantification?

  • Methodological Answer : Detection often relies on radiolabeled [³²P]-ATP in kinetic assays, followed by TLC separation and phosphor imaging. Key pitfalls include:
  • Cross-reactivity : Non-specific binding of labeled ATP to other adenylation intermediates.
  • Signal saturation : Overexposure during imaging, leading to inaccurate integration of Glycyl-AMP(1−) bands.
    Mitigate these by optimizing exposure times, using internal standards (e.g., unlabeled AMP), and validating with orthogonal methods like HPLC .

Q. What role does glycyl-AMP(1−) play in aminoacylation pathways, and how can its transient nature be experimentally captured?

  • Methodological Answer : Glycyl-AMP(1−) is a high-energy intermediate in tRNA aminoacylation, formed during the adenylation step catalyzed by GlyRS. To study its transient kinetics, use stopped-flow spectrophotometry or quench-flow methods to arrest reactions at millisecond intervals. Pair this with rapid mixing techniques and cryo-trapping for structural analysis (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinetic parameters (e.g., kcat, KM) for glycyl-AMP(1−) formation across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., ionic strength, temperature) or enzyme sources (e.g., bacterial vs. eukaryotic GlyRS). To address this:

Standardize assays : Replicate experiments using identical buffers, substrates, and enzyme preparations.

Apply meta-analysis : Use regression models to identify confounding variables (e.g., pH effects on ATP binding) .

Validate with structural data : Correlate kinetic discrepancies with active-site mutations or conformational changes observed in cryo-EM studies .

Q. What computational strategies complement experimental studies of glycyl-AMP(1−) stability and interaction networks?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model glycyl-AMP(1−) interactions with GlyRS under varying pH and ionic conditions to predict thermodynamic stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate reaction energy profiles for adenylation and proofreading steps.
  • Database mining : Leverage repositories like CAMP for homologous AMP structures to infer conserved binding motifs .

Q. How can researchers design experiments to probe the functional impact of glycyl-AMP(1−) mutations in antibiotic resistance?

  • Methodological Answer :

Site-directed mutagenesis : Introduce mutations (e.g., GlyRS active-site residues) linked to resistance phenotypes.

Functional assays : Measure glycyl-AMP(1−) accumulation and tRNA charging efficiency in resistant vs. wild-type strains.

Cross-linking mass spectrometry : Identify altered interaction partners in mutant GlyRS complexes .

Comparative genomics : Analyze resistance-associated SNPs in bacterial genomes to prioritize mutations for experimental validation .

Tables for Methodological Reference

Experimental Challenge Recommended Techniques Key References
Synthesis & characterizationTLC, MS, NMR, enzymatic assays
Kinetic parameter discrepanciesMeta-analysis, structural validation
Transient intermediate analysisStopped-flow, cryo-trapping
Computational integrationMD simulations, QM/MM, database mining

Guidelines for Rigorous Research

  • Reproducibility : Document all experimental parameters (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
  • Data validation : Use multiple orthogonal methods (e.g., radiolabeling + HPLC) to confirm critical findings .
  • Ethical sourcing : Avoid commercial databases flagged as unreliable (e.g., BenchChem); prioritize peer-reviewed journals and structural databases like PDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
glycyl-AMP(1-)
Reactant of Route 2
Reactant of Route 2
glycyl-AMP(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.